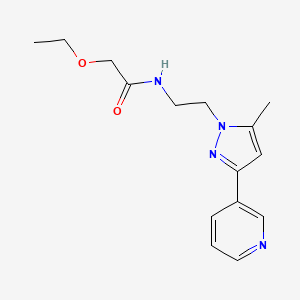![molecular formula C21H13ClF3N3O3S B2861843 2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine CAS No. 321385-86-8](/img/structure/B2861843.png)
2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions under which the reaction is carried out. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole and pyridine rings are aromatic and planar, while the benzenesulfonyl, phenoxy, chloro, and trifluoromethyl groups add significant steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The aromatic rings (pyrazole and pyridine) are likely to undergo electrophilic aromatic substitution reactions. The benzenesulfonyl group could potentially be a good leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups suggests that it might have relatively high melting and boiling points. The compound is likely to be soluble in polar solvents due to the presence of several polar functional groups .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has focused on the synthesis of novel pyrazolopyrimidine and pyrazolopyridine derivatives incorporating the benzenesulfonyl group, highlighting the compound's relevance in chemical synthesis methodologies. For instance, a study by Alsaedi et al. (2019) explored the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine ring systems, emphasizing the role of the phenylsulfonyl moiety in antimicrobial activities. This research provides insights into the compound's structural versatility and potential in synthesizing biologically active molecules (Alsaedi, Farghaly, & Shaaban, 2019).
Biological Activities and Pharmaceutical Potential
Several studies have examined the biological activities of derivatives of the mentioned compound, particularly in antimicrobial and antimalarial contexts. For example, Silva et al. (2016) synthesized pyrazolopyridine-sulfonamide derivatives and evaluated their activity against Plasmodium falciparum, demonstrating the compound's relevance in developing antimalarial agents (Silva et al., 2016). This suggests potential applications in pharmaceutical research targeting infectious diseases.
Material Science and Imaging Applications
Research into the compound's applications extends into material science, specifically in the development of organic light-emitting diodes (OLEDs) and imaging agents. A study by Su et al. (2021) focused on synthesizing orange-red iridium (III) complexes with pyrazol-pyridine ligands, demonstrating high efficiency and quantum yields in OLEDs (Su et al., 2021). This highlights the compound's potential in advanced electronic and optical applications.
Future Directions
Given the complexity of this molecule, it could be of interest in various fields such as medicinal chemistry, materials science, or agrochemistry. Its synthesis and study could lead to the development of new methods and contribute to our understanding of the reactivity and properties of similar compounds .
properties
IUPAC Name |
2-[3-[1-(benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O3S/c22-18-12-15(21(23,24)25)13-26-20(18)31-16-6-4-5-14(11-16)19-9-10-28(27-19)32(29,30)17-7-2-1-3-8-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLQLQJZETULLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

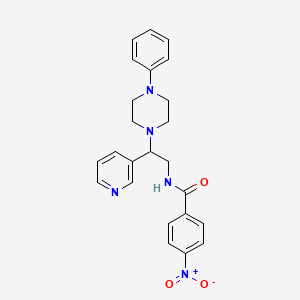
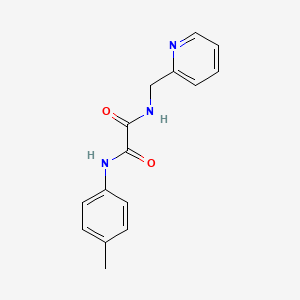
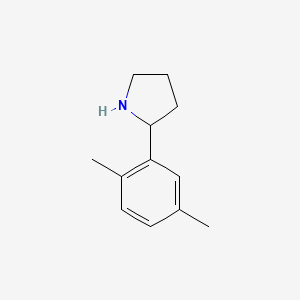
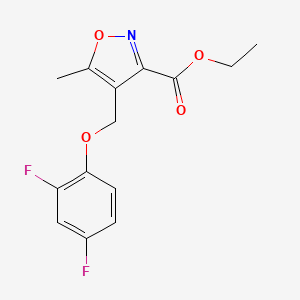
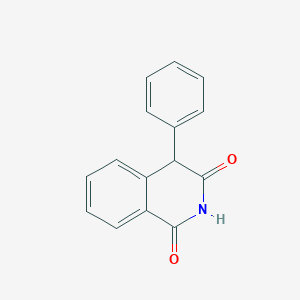
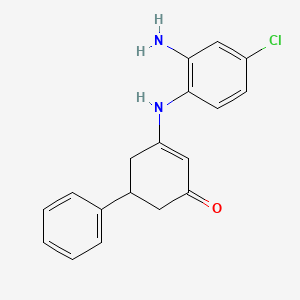
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2861769.png)
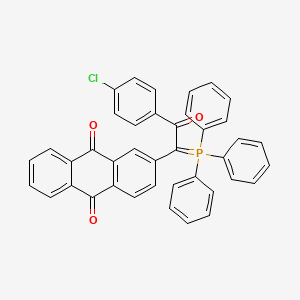
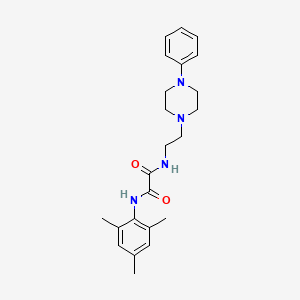
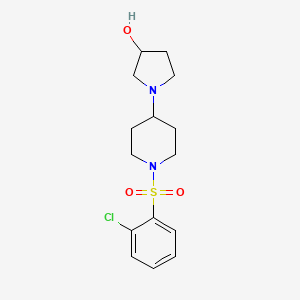
![N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2861775.png)
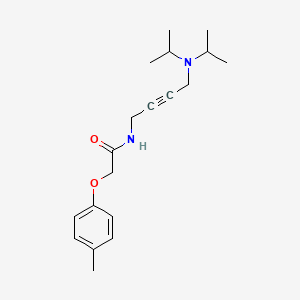
![Methyl 5,5,7,7-tetramethyl-2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2861779.png)
